molecular formula C12H22N4O B12841630 N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine

Katalognummer: B12841630
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: PGRZAJXNNHBIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine is a synthetic compound that belongs to the class of azepane derivatives. This compound features a unique structure that includes an azepane ring, an oxadiazole ring, and an ethyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is then further reacted with ethylamine and azepane derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine is unique due to the combination of the azepane ring and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H22N4O

Molekulargewicht

238.33 g/mol

IUPAC-Name

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine

InChI

InChI=1S/C12H22N4O/c1-3-16(9-12-14-10(2)17-15-12)11-5-4-7-13-8-6-11/h11,13H,3-9H2,1-2H3

InChI-Schlüssel

PGRZAJXNNHBIFE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=NOC(=N1)C)C2CCCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.